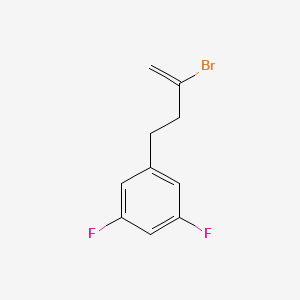

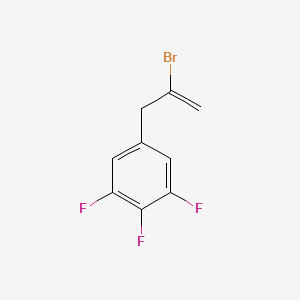

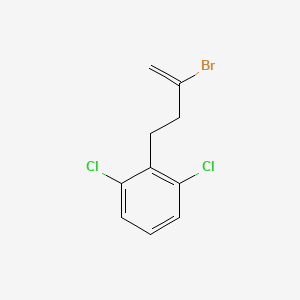

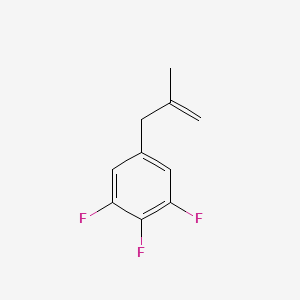

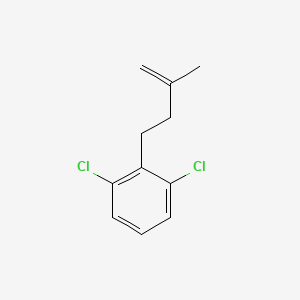

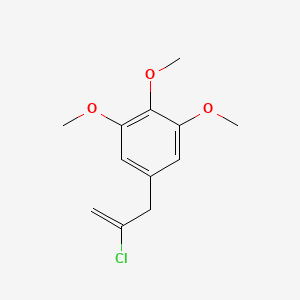

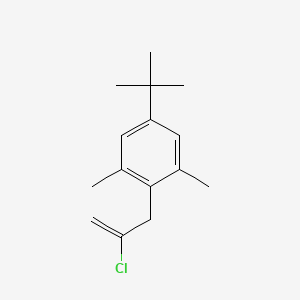

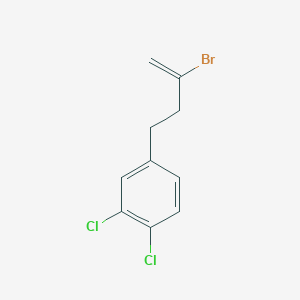

2-Bromo-4-(3,4-dichlorophenyl)-1-butene

Übersicht

Beschreibung

“2-Bromo-4-(3,4-dichlorophenyl)-1-butene” is a chemical compound that is used in various chemical reactions . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” can be achieved through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” includes 10 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 2 Chlorine atoms, and 1 Bromine atom .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” are primarily based on the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Chlorophenols and Environmental Toxicity : The environmental consequences of chlorophenols, which share structural similarities with "2-Bromo-4-(3,4-dichlorophenyl)-1-butene" due to the presence of chlorinated phenyl rings, have been evaluated extensively. These compounds generally exhibit moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, depending on the presence of biodegrading microflora, but may become moderate to high under certain conditions, with bioaccumulation expected to be low. These findings suggest the need for careful consideration of environmental release and degradation pathways for similar compounds (Krijgsheld & Gen, 1986).

Biodegradation of Chemicals : The biodegradation and purification processes for chemicals produced biologically, such as diols, have been studied extensively. These processes are crucial for reducing production costs and environmental impact. The recovery and purification methods reviewed include evaporation, distillation, and membrane filtration, among others. Such studies are relevant for understanding how similar compounds might be recovered from industrial processes or environmental remediation efforts (Zhi-Long Xiu & Zeng, 2008).

Application in Chemical Engineering

- Separation Technologies : Research into supported ionic liquid membranes (SILMs) indicates their superior performance over standard polymers for gas separations, such as CO2/N2 and CO2/CH4. This suggests potential applications of "2-Bromo-4-(3,4-dichlorophenyl)-1-butene" in the development of advanced materials for gas separation technologies. The exploration of room temperature ionic liquids (RTILs) for creating more efficient SILMs could be relevant for similar compounds in optimizing their physical and chemical properties for industrial applications (Scovazzo, 2009).

Wirkmechanismus

The mechanism of action for the Suzuki–Miyaura (SM) cross-coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

“2-Bromo-4-(3,4-dichlorophenyl)-1-butene” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-bromobut-3-enyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPJVKRQXXHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(3,4-dichlorophenyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.